molecular formula C16H19N3O B2576170 N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-(4-methylphenyl)acetamide CAS No. 1211151-21-1

N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-(4-methylphenyl)acetamide

Cat. No.: B2576170
CAS No.: 1211151-21-1
M. Wt: 269.348
InChI Key: JCRQEURLAUZCPR-UHFFFAOYSA-N
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Description

N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-(4-methylphenyl)acetamide is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its cyclopenta[c]pyrazole core, which is fused with a methylphenylacetamide moiety. Its distinct molecular architecture makes it a subject of study in drug discovery, material science, and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-(4-methylphenyl)acetamide typically involves the following steps:

    Formation of the Cyclopenta[c]pyrazole Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable pyrazole derivative and inducing cyclization using a strong acid or base.

    Attachment of the Methylphenylacetamide Moiety: This step involves the acylation of the cyclopenta[c]pyrazole core with 4-methylphenylacetic acid or its derivatives. Common reagents for this step include acyl chlorides or anhydrides in the presence of a catalyst like pyridine or triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the cyclization and acylation reactions in a stepwise manner.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield. This method allows for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the cyclopenta[c]pyrazole core or the methylphenylacetamide moiety are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-(4-methylphenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism by which N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-(4-methylphenyl)acetamide exerts its effects involves:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1-benzofuran-2-carboxamide: Shares a similar cyclopenta[c]pyrazole core but differs in the attached moiety.

    2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid: Another derivative with a carboxylic acid group instead of the acetamide moiety.

Uniqueness

N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-(4-methylphenyl)acetamide stands out due to its specific combination of the cyclopenta[c]pyrazole core and the methylphenylacetamide moiety, which imparts unique chemical and biological properties.

Properties

IUPAC Name

N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-11-6-8-12(9-7-11)10-15(20)17-16-13-4-3-5-14(13)18-19(16)2/h6-9H,3-5,10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRQEURLAUZCPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=C3CCCC3=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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